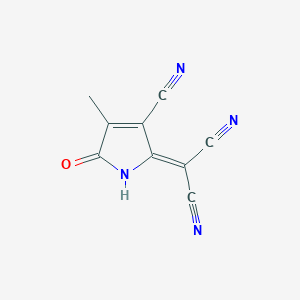
4-Methyl-6-(trifluoromethylthio) nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-6-(trifluoromethylthio) nicotinonitrile is a chemical compound with the molecular formula C8H5F3N2S It is a derivative of nicotinonitrile, characterized by the presence of a trifluoromethylthio group at the 6th position and a methyl group at the 4th position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(trifluoromethylthio) nicotinonitrile typically involves the condensation of 4-methyl-2,6-dichloronicotinonitrile with trifluoromethanesulfenyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the substitution of the chlorine atom by the trifluoromethylthio group. The reaction is usually conducted at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified by recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-6-(trifluoromethylthio) nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitrile group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: The trifluoromethylthio group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditions typically involve mild temperatures and solvents like dichloromethane.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran.
Substitution: Amines or thiols; reactions are carried out in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Methyl-6-(trifluoromethylthio) nicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Methyl-6-(trifluoromethylthio) nicotinonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group imparts unique electronic and steric properties to the molecule, influencing its reactivity and binding affinity. The compound may act by inhibiting enzymes or receptors involved in critical biological processes, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6-Methyl-4-(trifluoromethyl)nicotinonitrile: Similar structure but lacks the trifluoromethylthio group.
4-Methyl-6-(trifluoromethyl)nicotinonitrile: Similar structure but with a trifluoromethyl group instead of trifluoromethylthio.
Uniqueness
4-Methyl-6-(trifluoromethylthio) nicotinonitrile is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and biological properties compared to its analogs. This group enhances the compound’s lipophilicity and electron-withdrawing capacity, potentially leading to improved biological activity and stability.
Propiedades
Fórmula molecular |
C8H5F3N2S |
|---|---|
Peso molecular |
218.20 g/mol |
Nombre IUPAC |
4-methyl-6-(trifluoromethylsulfanyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H5F3N2S/c1-5-2-7(14-8(9,10)11)13-4-6(5)3-12/h2,4H,1H3 |
Clave InChI |
QMXILGZKPLMDOI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1C#N)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4,6-Dimethoxybenzo[d][1,3]dioxol-5-yl)ethanol](/img/structure/B15052252.png)
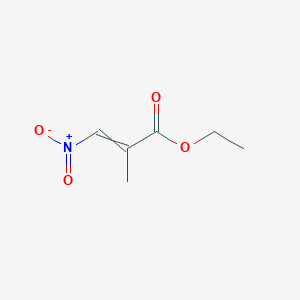

![[(2R)-3-carboxy-2-[(2,2-dimethylpropanoyl)oxy]propyl]trimethylazanium](/img/structure/B15052267.png)
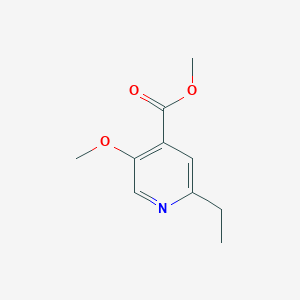
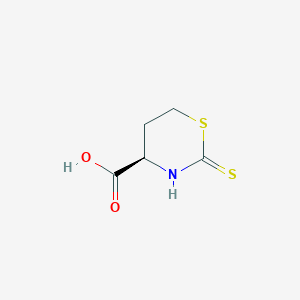
![2-oxo-1H,2H,3H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B15052280.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B15052285.png)

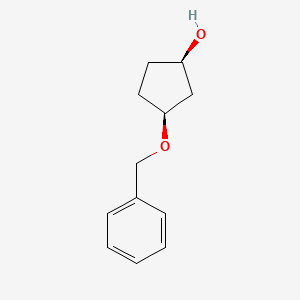
![(R)-3-amino-5-methyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one hydrochloride](/img/structure/B15052297.png)
![tert-butyl N-[(2Z)-2-(2H-1,3-benzodioxol-5-yl)-2-(hydroxyimino)ethyl]carbamate](/img/structure/B15052299.png)
